
4,6-Dichloro-2-methylquinoline
Overview
Description
4,6-Dichloro-2-methylquinoline (CAS: 53342-53-3) is a halogenated quinoline derivative characterized by chlorine substituents at positions 4 and 6, along with a methyl group at position 2. Its molecular formula is C₁₀H₇Cl₂N, with a molecular weight of 212.07 g/mol . It is commercially available with purity >98% and typically appears as a white to light yellow/orange crystalline powder .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dichloro-2-methylquinoline can be synthesized through several methods. One common method involves the chlorination of 2-methylquinoline . The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures . Another method involves the Friedländer synthesis , where aniline derivatives react with ketones in the presence of acidic or basic catalysts .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the chlorination of 2-methylquinoline under controlled conditions to minimize by-products and maximize yield .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form this compound derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 4,6-diamino-2-methylquinoline.
Oxidation: Formation of 4,6-dichloro-2-quinolinecarboxylic acid.
Reduction: Formation of this compound derivatives.
Scientific Research Applications
Pharmaceutical Development
Antimicrobial Agents
4,6-Dichloro-2-methylquinoline serves as a crucial intermediate in the synthesis of several pharmaceuticals, especially antimicrobial agents. Its unique chemical structure allows for modifications that enhance efficacy against resistant bacterial strains. Studies have demonstrated its potential in developing compounds that target bacterial cell division mechanisms, specifically through inhibition of the mycobacterial FtsZ protein, which is essential for bacterial cell division .
Case Study: Synthesis of Antimicrobial Compounds
Research has shown that derivatives of this compound exhibit significant antibacterial activity against various pathogens. For instance, modifications to the quinoline structure have led to compounds that demonstrate enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) strains .
Agricultural Chemicals
Herbicides and Fungicides
In agricultural applications, this compound is utilized as a precursor in formulating agrochemicals such as herbicides and fungicides. These formulations aim to improve crop yield and protect against pests while minimizing environmental impact. The compound's chlorinated structure contributes to its effectiveness in disrupting biochemical pathways in target organisms .
Data Table: Efficacy of Agrochemical Formulations
Compound | Application | Target Organism | Efficacy (%) |
---|---|---|---|
This compound | Herbicide | Weeds | 85 |
This compound | Fungicide | Fungal pathogens | 90 |
Material Science
Coatings and Polymers
The compound is also explored in material science for creating specialized coatings and polymers. Its properties enhance durability and resistance to environmental degradation, making it suitable for applications in construction and automotive industries. The incorporation of this compound into polymer matrices has shown promising results in improving mechanical properties and longevity .
Research in Biochemistry
Enzyme Inhibition Studies
In biochemical research, this compound is employed in various assays to explore enzyme inhibition mechanisms. This research aids in understanding metabolic pathways and the development of potential therapeutic agents targeting specific enzymes involved in disease processes .
Case Study: Enzyme Targeting
Studies have indicated that this compound can inhibit specific enzymes linked to cancer metabolism. For example, its interaction with metabolic enzymes has been investigated to develop strategies for targeting tumor growth .
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-methylquinoline involves its interaction with various molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 4,6-Dichloro-2-methylquinoline with related quinoline derivatives:
Key Observations :
- Halogenation Effects: The presence of two chlorine atoms in this compound increases its molecular weight and toxicity compared to mono-chlorinated analogues like 6-Chloro-2-methylquinoline. Chlorine atoms enhance electrophilicity, making it reactive in nucleophilic substitution reactions .
- Substituent Position: Isomers such as 4,7-Dichloro-8-methylquinoline exhibit divergent biological activities due to altered electronic and steric profiles .
Commercial Availability and Pricing
- This compound: Priced at €9,700.00 per gram (TCI Chemicals), reflecting its specialized use in drug discovery .
- 6-Chloro-2-methylquinoline: More affordable (€75.00 per 5g) due to simpler synthesis and broader applications .
Biological Activity
4,6-Dichloro-2-methylquinoline is a chlorinated quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with the molecular formula C_10H_7Cl_2N, exhibits a unique structural arrangement that contributes to its reactivity and biological interactions.
Chemical Structure and Properties
The compound features:
- A quinoline core, which consists of a fused benzene and pyridine ring.
- Chlorine substituents at the 4 and 6 positions.
- A methyl group at the 2 position.
These structural characteristics enhance its biological activity and influence its interaction with various biological targets.
Synthesis Methods
Several methods have been developed for synthesizing this compound, including:
- Skraup Reaction : A classical method for synthesizing quinolines.
- Doebner Modification : An adaptation that allows for chlorination at specific positions.
- Bischler-Napieralski Reaction : A method that facilitates the formation of heterocycles.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
1. Antimicrobial Activity
Studies suggest that compounds similar to this compound exhibit significant antibacterial and antifungal properties. Its mechanism may involve:
- Inhibition of bacterial cell division by targeting FtsZ protein, essential for bacterial cytokinesis .
2. Anticancer Potential
Preliminary investigations have indicated that this compound may possess anticancer properties. For instance:
- It has been evaluated against various cancer cell lines, showing promising results in inhibiting proliferation .
- The structure-activity relationship (SAR) studies highlight its potential as an anticancer agent by disrupting critical cellular functions.
Table 1: Biological Activity Overview
The proposed mechanism of action for this compound involves:
- Binding to specific proteins such as FtsZ, disrupting their function and leading to bactericidal effects.
- Potential interactions with other cellular targets that could result in cytotoxicity in cancer cells.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 4,6-Dichloro-2-methylquinoline, and how can reaction conditions be optimized?
- Methodological Answer : A common synthesis involves halogenation and cyclization reactions. For example, phosphorus oxychloride (POCl₃) is often used as a chlorinating agent under reflux conditions. In a representative procedure (adapted from similar quinoline syntheses), 6,7-dimethoxynaphthalen-1-ol reacts with excess POCl₃ at reflux for 6 hours, followed by neutralization and purification via column chromatography (petroleum ether:EtOAc = 8:1) to achieve ~70% yield . Key optimization parameters include:
- Temperature : Prolonged reflux improves chlorination efficiency.
- Catalyst : Acidic conditions (e.g., POCl₃) enhance electrophilic substitution.
- Purification : Gradient elution in chromatography minimizes byproduct contamination.
Table 1 summarizes critical reaction parameters:
Parameter | Optimal Condition | Impact on Yield/Purity |
---|---|---|
Reflux duration | 6 hours | Maximizes chlorination |
Solvent ratio | 8:1 (petroleum ether:EtOAc) | Reduces impurities |
Neutralization pH | 8 (aqueous NaOH) | Prevents decomposition |
Q. How can researchers validate the molecular structure of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze and spectra for characteristic shifts. For instance, aromatic protons in the quinoline ring typically resonate at δ 7.3–8.6 ppm, while methyl groups appear at δ 2.5–3.0 ppm .
- X-ray crystallography : Resolve the crystal structure using SHELX software for refinement. The software handles intensity data and generates accurate bond lengths/angles (e.g., C–Cl bonds ≈ 1.73 Å) .
- Mass spectrometry (MS) : Confirm the molecular ion peak (e.g., m/z 224 [M+1] for related chloroquinolines) .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) provides reliable thermochemical and electronic data. Key steps include:
- Geometry optimization : Use a basis set like 6-31G(d) to minimize energy.
- Electrostatic potential mapping : Identify electrophilic sites (e.g., chlorine atoms) for reactivity predictions .
- HOMO-LUMO analysis : Calculate energy gaps to assess stability and charge-transfer behavior .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported crystallographic data for halogenated quinolines?
- Methodological Answer : Discrepancies in bond lengths/angles (e.g., C–Cl variations) may arise from experimental resolution or refinement protocols. To address this:
- Cross-validate data : Compare results from multiple software (e.g., SHELXL vs. Olex2) .
- Check for intramolecular interactions : Hydrogen bonding (e.g., C–H⋯Cl) can distort geometries. Use Mercury software to visualize non-covalent contacts .
- Re-refine datasets : Apply high-resolution data (≤ 0.8 Å) and anisotropic displacement parameters for accuracy .
Q. What strategies improve the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Intermediate characterization : Use HPLC (C18 column, UV detection) to monitor reaction progress and identify bottlenecks .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of chlorinated intermediates.
- Catalytic additives : Introduce Lewis acids (e.g., FeCl₃) to accelerate cyclization steps .
Q. How can this compound be functionalized for pharmacological studies?
- Methodological Answer :
- Suzuki coupling : Introduce aryl/heteroaryl groups at the 2-methyl position using palladium catalysts .
- Nucleophilic substitution : Replace chlorine atoms with amines or alkoxides under basic conditions .
- Biological screening : Assess antimicrobial or anticancer activity via in vitro assays (e.g., MIC, IC₅₀) using structure-activity relationship (SAR) models .
Q. What interdisciplinary approaches integrate computational and experimental data for quinoline derivatives?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to predict binding affinities of this compound with target proteins (e.g., kinase inhibitors) .
- QSAR modeling : Corrogate DFT-derived descriptors (e.g., logP, polarizability) with experimental bioactivity data .
- Machine learning : Train models on existing quinoline datasets to predict synthetic feasibility or toxicity .
Q. Data Contradiction Analysis
- Example : Discrepancies in melting points (e.g., 183–187°C vs. 252–256°C for similar derivatives) may stem from polymorphic forms or impurities. Mitigation strategies:
- DSC/TGA : Characterize thermal stability to confirm phase transitions .
- Recrystallization : Use solvent mixtures (e.g., MeOH:H₂O) to isolate pure polymorphs .
Properties
IUPAC Name |
4,6-dichloro-2-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBCQZHRJZJYCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90488853 | |
Record name | 4,6-Dichloro-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90488853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53342-53-3 | |
Record name | 4,6-Dichloro-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90488853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Dichloro-2-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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